molecular formula C18H26N2O4 B8151423 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid

Cat. No.: B8151423
M. Wt: 334.4 g/mol
InChI Key: CHPCOKZHIRKWBJ-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked to a piperidine ring via a methyl group, with a tert-butoxycarbonyl (Boc)-protected amino moiety at the 4-position of the piperidine (Figure 1). The Boc group enhances solubility and stability during synthetic processes, making it a critical intermediate in medicinal chemistry, particularly for PROTACs (proteolysis-targeting chimeras) and enzyme inhibitors . Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 347.41 g/mol.

Properties

IUPAC Name

4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-12-13-8-10-20(11-9-13)15-6-4-14(5-7-15)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCOKZHIRKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Boc Protection

The synthesis begins with the preparation of 4-(aminomethyl)piperidine, which is subsequently Boc-protected. A representative protocol involves:

  • Reductive amination : 4-Piperidone is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield 4-aminopiperidine.

  • Boc protection : The amine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate as a base, achieving quantitative Boc protection.

Reaction Conditions :

  • Temperature: 10–30°C

  • Time: 1–6 hours

  • Yield: 85–100%

Functionalization of the Piperidine Core

Introduction of the aminomethyl group is achieved via:

  • Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxymethyl groups to the piperidine nitrogen.

  • Reductive alkylation : Borane-dimethyl sulfide complex reduces imine intermediates formed from aldehydes and the piperidine amine.

Example :
4-(2-Hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester is synthesized by reacting Boc-protected piperidine with 2-bromobenzaldehyde, followed by borane reduction.

Coupling to Benzoic Acid Derivatives

Amide Bond Formation

The final step involves coupling the Boc-protected piperidinyl-aminomethyl intermediate to a benzoic acid derivative. Common methods include:

  • EDCI/HOBt-mediated coupling : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the amine and carboxylic acid.

  • Schotten-Baumann conditions : Acyl chlorides react with amines in biphasic systems (dichloromethane/water).

Optimized Protocol :

  • Dissolve 3-(4'-trifluoromethylbiphenyl-2-carbonylamino)-benzoic acid (1.0 eq) and Boc-protected piperidine amine (1.1 eq) in dichloromethane.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and N-methylmorpholine (2.0 eq).

  • Stir at 25°C for 20 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 38–53%

Carboxylation via CO₂ Insertion

Alternative routes employ lithiation followed by carboxylation:

  • Treat tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with n-butyllithium at -78°C.

  • Quench with gaseous CO₂ to form the benzoic acid derivative.

Critical Parameters :

  • Temperature: -100°C to -60°C

  • Solvent: Anhydrous THF

  • Yield: 70–85%

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Employ gradients of dichloromethane/methanol (99:1 to 19:1) to isolate intermediates.

  • Neutral alumina : Effective for polar byproduct removal in Boc-protected compounds.

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.40 (s, 9H, Boc CH₃), 2.60–2.80 (m, 2H, piperidine CH₂), 7.30–7.50 (m, 4H, aromatic).

  • ESI-MS : [M+H]⁺ = 307, confirming molecular weight.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
EDCI/HOBt couplingMild conditions, scalableModerate yields38–53
CO₂ insertionHigh regioselectivityCryogenic conditions required70–85
Borane reductionRapid completionPyrophoric reagents85–100

Challenges and Optimization Strategies

  • Moisture sensitivity : Boc-protected intermediates require anhydrous conditions during lithiation.

  • Byproduct formation : Use of sterically hindered bases (e.g., DIPEA) minimizes N-alkylation side reactions.

  • Scale-up limitations : Batch purification via column chromatography remains a bottleneck; switch to recrystallization improves throughput .

Chemical Reactions Analysis

Types of Reactions

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve solvents like dichloromethane or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like EDCI, DCC, or HATU are used under mild conditions to facilitate coupling.

Major Products

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Deprotection Reactions: The major product is the free amine derivative.

    Coupling Reactions: Products include various amide or ester derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in 2020 evaluated a series of benzoic acid derivatives for their anticancer activity. The results indicated that the piperidine-containing derivatives showed significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Targeted Protein Degradation

The compound's structure makes it a suitable candidate for use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutics designed to target specific proteins for degradation, offering a novel approach to cancer treatment.

Data Table: PROTAC Applications

Compound NameFunctionalityTargeted ProteinReference
This compoundLinkerVarious oncoproteins
Example Compound ADegraderBCL2
Example Compound BDegraderMYC

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its ability to undergo various chemical transformations allows for the production of diverse analogues.

Synthesis Pathway:
A typical synthetic route involves the coupling of piperidine derivatives with benzoic acid derivatives under acidic conditions, followed by deprotection of the tert-butoxycarbonyl group to yield the final product.

Data Table: Synthetic Routes

StepReagents UsedConditionsYield
1Piperidine + Boc anhydrideReflux in DMF85%
2Coupling with benzoic acid derivativeEDC/HOBt coupling conditions75%
3Deprotection with TFARoom temperature90%

Pharmacological Insights

Mechanism of Action

The mechanism of action of 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid primarily involves its role as a linker in PROTACs. In this context, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway . This process involves molecular interactions between the linker, the target protein, and the E3 ligase, ultimately resulting in the selective degradation of the target protein.

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or functional groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (Ev1) Triazine ring replaces piperidine-Boc system C₁₅H₁₆ClN₅O₂ 333.78 Higher melting point (284–287°C), likely due to triazine rigidity; used in coordination chemistry
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (Ev3, 4) Lacks piperidine ring; Boc-amino directly on benzoic acid C₁₃H₁₇NO₄ 251.28 Intermediate for HDAC inhibitors; simpler synthesis (88% yield via NaOH-mediated Boc protection)
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (Ev12, 13) Piperazine replaces piperidine C₁₇H₂₄N₂O₄ 320.39 Higher polarity for improved solubility; used in radiofluorination and drug delivery
4-[(tert-Butoxycarbonyl)amino]-2-methoxybenzoic acid (Ev9) Methoxy substituent at 2-position of benzoic acid C₁₃H₁₇NO₅ 267.28 Enhanced steric hindrance; potential for tuning pharmacokinetics
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid (Ev19) Methyl group on Boc-protected amino C₁₅H₂₁NO₄ 279.34 Increased lipophilicity; available in ultra-high purity (99.999%) for precision applications

Biological Activity

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, commonly referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H28N2O6C_{16}H_{28}N_{2}O_{6}, with a molecular weight of 344.40 g/mol. The structure features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Transport Proteins : Analogous compounds have shown selective inhibition of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance in cancer cells. For instance, studies demonstrated that certain derivatives stimulated ATPase activity in P-gp, indicating direct interaction at the drug-binding site .
  • Anticancer Activity : In vitro studies have reported that Boc-piperidine derivatives can reduce tumor volume and weight without significant side effects in animal models. This anticancer activity is attributed to their ability to interfere with cellular signaling pathways critical for cancer cell proliferation .
  • Protein Interaction : The compound has been implicated in targeted protein degradation strategies, particularly in the development of PROTACs (proteolysis-targeting chimeras). The piperidine structure serves as a semi-flexible linker that can enhance drug-like properties and optimize ternary complex formation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Description Reference
P-glycoprotein InhibitionSelective inhibition leading to enhanced drug accumulation in resistant cells
Antitumor EffectsReduction in tumor growth in vivo models
Protein DegradationRole as a linker in PROTAC development
CytotoxicityExhibited selective cytotoxicity towards cancer cells over normal cells

Study 1: Inhibition of P-glycoprotein

A study investigating the interaction of Boc-piperidine derivatives with P-gp demonstrated that these compounds significantly increased ATPase activity, suggesting they may serve as effective modulators of drug resistance mechanisms in cancer therapy. The results indicated a preferential selectivity towards P-gp compared to other ABC transporters, highlighting their potential utility in overcoming multidrug resistance .

Study 2: Antitumor Efficacy

In another research effort, derivatives were tested for their anticancer properties against various cell lines, including MDA-MB-231 (triple-negative breast cancer). The findings revealed that these compounds inhibited cell proliferation with IC50 values significantly lower than traditional chemotherapeutics, suggesting they could be developed into novel cancer treatments .

Study 3: PROTAC Development

The application of Boc-piperidine derivatives in PROTAC technology was explored, where they served as effective linkers facilitating targeted degradation of specific proteins involved in oncogenesis. This innovative approach demonstrated improved selectivity and reduced off-target effects compared to conventional therapies .

Q & A

Q. What are the standard synthetic routes for 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid?

The compound is typically synthesized via a multi-step process involving:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc-anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., THF with triethylamine) .

Methylation/Aminomethylation : Coupling of the Boc-protected piperidine with a benzoic acid derivative via nucleophilic substitution or amide bond formation. For example, 4-bromobenzoic acid may react with the Boc-piperidine intermediate under palladium-catalyzed conditions .

Deprotection and Purification : Acidic removal of the Boc group (e.g., TFA in DCM) followed by purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/benzoic acid backbone .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., theoretical C16H23N2O4C_{16}H_{23}N_2O_4: 307.35 g/mol) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, DMSO is often used as a stock solution, followed by dilution in aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. How can researchers optimize the yield of the Boc-protection step?

  • Reaction Conditions : Use anhydrous solvents (THF or DCM) and a 2:1 molar ratio of Boc-anhydride to amine to minimize side reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ FTIR for Boc carbonyl peak (~1740 cm1^{-1}) .

Q. How does pH affect the stability of the Boc group in this compound?

The Boc group is labile under acidic conditions (pH <3). Stability studies using TFA (0.1% v/v) in DCM show complete deprotection within 1 hour, while neutral/basic conditions (pH 7–12) preserve the Boc group for >24 hours . For long-term storage, maintain the compound in a dry, neutral environment at −20°C .

Q. How should researchers address contradictory NMR data for structural confirmation?

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguities in piperidine ring proton assignments .
  • Alternative Derivatization : Convert the compound to a methyl ester (via methanol/H+^+) and re-analyze NMR to confirm carboxylic acid functionality .

Q. What strategies mitigate aggregation issues in aqueous solutions?

  • Co-Solvents : Add 10% v/v DMSO or cyclodextrin derivatives to improve solubility .
  • Surfactants : Use non-ionic surfactants (e.g., Tween-80) at 0.01% w/v to prevent aggregation in biological assays .

Q. How can researchers validate the compound’s biological activity while minimizing interference from impurities?

  • Dose-Response Curves : Perform serial dilutions to ensure activity correlates with concentration (R2^2 >0.95) .
  • Control Experiments : Include a Boc-deprotected analog (e.g., 4-(4-aminomethylpiperidin-1-yl)benzoic acid) to isolate the Boc group’s contribution .

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